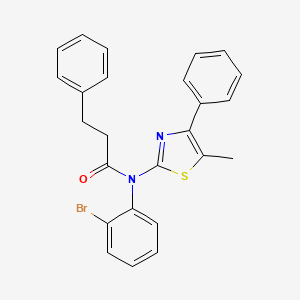![molecular formula C14H8Cl2F3N B4701105 (3,4-dichlorobenzylidene)[2-(trifluoromethyl)phenyl]amine](/img/structure/B4701105.png)
(3,4-dichlorobenzylidene)[2-(trifluoromethyl)phenyl]amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,4-dichlorobenzylidene)[2-(trifluoromethyl)phenyl]amine, also known as DCF, is a chemical compound used in scientific research. It is a yellow crystalline powder that is soluble in organic solvents. DCF is a member of the Schiff base family of compounds and is commonly used as a ligand in coordination chemistry.
作用機序
The exact mechanism of action of (3,4-dichlorobenzylidene)[2-(trifluoromethyl)phenyl]amine is not fully understood. However, it is thought to act as an inhibitor of tubulin polymerization, which is necessary for the formation of microtubules. Microtubules are important for cell division and are a target for many anticancer drugs.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including:
1. Inhibition of cell growth: this compound has been shown to inhibit the growth of a variety of cancer cell lines, including breast, lung, and colon cancer cells.
2. Induction of apoptosis: this compound has been shown to induce programmed cell death, or apoptosis, in cancer cells.
3. Inhibition of angiogenesis: this compound has been shown to inhibit the formation of new blood vessels, which is necessary for the growth and spread of cancer cells.
実験室実験の利点と制限
(3,4-dichlorobenzylidene)[2-(trifluoromethyl)phenyl]amine has several advantages for laboratory experiments, including:
1. High purity: this compound can be synthesized with high purity, which is important for reproducible results.
2. Easy to handle: this compound is a stable compound that is easy to handle and store.
3. Versatile: this compound can be used in a variety of scientific research applications.
However, there are also limitations to the use of this compound in laboratory experiments, including:
1. Toxicity: this compound can be toxic if ingested or inhaled, and should be handled with care.
2. Limited solubility: this compound has limited solubility in water, which can make it difficult to use in certain experiments.
3. Cost: this compound can be expensive to synthesize, which may limit its use in some laboratories.
将来の方向性
For research involving (3,4-dichlorobenzylidene)[2-(trifluoromethyl)phenyl]amine include investigation of its potential as an antitumor agent, development of new coordination complexes, and synthesis of new Schiff base compounds.
科学的研究の応用
(3,4-dichlorobenzylidene)[2-(trifluoromethyl)phenyl]amine has been used in a variety of scientific research applications, including:
1. Coordination chemistry: this compound is commonly used as a ligand in coordination chemistry due to its ability to form stable metal complexes.
2. Organic synthesis: this compound can be used as a starting material for the synthesis of other organic compounds.
3. Medicinal chemistry: this compound has been investigated for its potential use as an antitumor agent due to its ability to inhibit the growth of cancer cells.
特性
IUPAC Name |
1-(3,4-dichlorophenyl)-N-[2-(trifluoromethyl)phenyl]methanimine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2F3N/c15-11-6-5-9(7-12(11)16)8-20-13-4-2-1-3-10(13)14(17,18)19/h1-8H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSSRKTSPSCNHKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)N=CC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({[4-(2,6-dichlorobenzyl)-1-piperazinyl]acetyl}amino)-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B4701023.png)
![N-[(3,4-dimethylphenyl)(3-pyridinyl)methyl]-3-methylbenzamide](/img/structure/B4701026.png)


![N-[3-(4,5-dichloro-3-methyl-1H-pyrazol-1-yl)propyl]-5-ethyl-3-thiophenecarboxamide](/img/structure/B4701046.png)


![3-{4-[(dimethylamino)sulfonyl]phenyl}-N-(1-phenylethyl)propanamide](/img/structure/B4701069.png)
![methyl 4-[({[4-isobutyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B4701095.png)
![1-[1-(5-chloro-2-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B4701099.png)
![2-{[6-amino-1-(3-methylphenyl)-4-oxo-1,4-dihydro-2-pyrimidinyl]thio}-N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)acetamide](/img/structure/B4701112.png)
![2-[(4,6,7-trimethyl-2-quinazolinyl)thio]ethyl (4-chlorophenyl)carbamate](/img/structure/B4701113.png)
![2-[4-(2-chlorobenzyl)-1-piperazinyl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B4701118.png)
![2-chloro-N-{3-[(cyclopropylamino)carbonyl]phenyl}benzamide](/img/structure/B4701126.png)